molecular formula C16H15N3O3S B2756215 (E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide CAS No. 879858-80-7

(E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide

Cat. No. B2756215
CAS RN: 879858-80-7
M. Wt: 329.37
InChI Key: OADZEGODWPLJRE-YRNVUSSQSA-N
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Description

(E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide, also known as INDY, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Organic Synthesis and Material Science

  • Organic Sensitizers for Solar Cells : Novel organic sensitizers, including structures related to cyanoacrylic acid derivatives, have been engineered for solar cell applications, demonstrating high conversion efficiencies. These sensitizers, upon anchoring onto TiO2 film, exhibit significant incident photon to current conversion efficiency, underscoring the potential of cyanoacrylamide derivatives in photovoltaic applications (Kim et al., 2006).

  • Light Harvesting : Zinc metalloporphyrins with cyanoacrylic acid groups have been synthesized and characterized for their use in dye-sensitized solar cells, showcasing the effectiveness of these compounds in converting sunlight into electricity (Wang et al., 2005).

Biochemistry and Molecular Biology

  • Protein Fluorescence Quenching : Acrylamide derivatives have been utilized in studying protein structures, specifically in quenching the fluorescence of tryptophan residues. This application is crucial for sensing the exposure of these residues in proteins, providing insights into protein conformation and dynamics (Eftink & Ghiron, 1976).

Polymer Science

  • Polymerization Initiators : Acrylamide compounds have been investigated as initiators in the polymerization of acrylamide, potentially offering applications in creating water-soluble polymers for various industrial applications (Tunca et al., 1989).

Chemical Engineering and Corrosion Inhibition

  • Corrosion Inhibitors : New acrylamide derivatives have been synthesized and evaluated as corrosion inhibitors for metals in acidic solutions, indicating the versatility of cyanoacrylamide compounds in protecting metal surfaces from corrosion, which is vital for industrial maintenance and longevity (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c17-8-11(16(20)19-13-5-6-23(21,22)10-13)7-12-9-18-15-4-2-1-3-14(12)15/h1-4,7,9,13,18H,5-6,10H2,(H,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZEGODWPLJRE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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